molecular formula C6O12Pr2 B1605168 Praseodymium oxalate CAS No. 3269-10-1

Praseodymium oxalate

Cat. No. B1605168
CAS RN: 3269-10-1
M. Wt: 545.87 g/mol
InChI Key: UHTYDNCIXKPJDA-UHFFFAOYSA-H
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Description

Praseodymium oxalate is a chemical compound composed of praseodymium (Pr) cations and oxalate (C₂O₄²⁻) anions. It is a light green crystalline solid that forms hydrates, with the most common being Pr₂(C₂O₄)₃•10H₂O . This compound serves as an intermediate product in the synthesis of praseodymium compounds and finds applications in various fields, including glass coloring and enamel production.


Chemical Reactions Analysis

  • Decomposition : Upon heating, praseodymium oxalate undergoes stepwise decomposition. The removal of water molecules from the hydrate leads to the formation of anhydrous praseodymium oxalate, which further decomposes to yield praseodymium oxide (Pr₆O₁₁) .

Physical And Chemical Properties Analysis

  • Particle Size : Praseodymium oxide powders obtained from praseodymium oxalate exhibit a median diameter (D₅₀) of approximately 4.32 μm .
  • Surface Area : The average surface area is 6.628 m²/g .
  • Pore Characteristics : Pore diameter is around 1.86 nm, and pore volume is 0.026 cm³/g .
  • Loss on Ignition (L.O.I.) : The L.O.I. of praseodymium oxalate is as low as 0.39%, meeting industrial requirements .

Scientific Research Applications

Spectroscopic Properties

Praseodymium-doped erbium oxalate crystals have been studied for their spectroscopic properties. These crystals, grown using the hydro silica gel method, exhibit significant changes in color with varying dopant ion concentrations. The absorption spectra and Judd–Ofelt intensity parameters of these crystals have been thoroughly analyzed (Pragash, Unnikrishnan, & Sudarsanakumar, 2011).

Microwave Field Decomposition

Praseodymium oxalate can be decomposed in a microwave field to successfully produce micron-sized praseodymium oxide powders. This process has been shown to be effective, yielding powders with desired particle sizes and uniform morphologies, which are confirmed through various analytical techniques like XRD, FT-IR, and SEM (Lv et al., 2020).

Energy Transfer in Cerium Oxalate Crystals

The energy transfer process in cerium oxalate single crystals doped with praseodymium ions has been evaluated. These crystals were also grown using the hydro silica gel method. The study included the analysis of absorption and emission spectra, with the overlapping spectra indicating a potential energy transfer process between Ce3+ and Pr3+ ions (Pragash, Jose, Unnikrishnan, & Sudarsanakumar, 2011).

Growth of Mixed Crystals

Research has been conducted on the growth and characterization of mixed neodymium praseodymium oxalate decahydrate crystals. These were characterized using techniques like X-ray powder diffraction and optical absorption studies (Joseph, Varghese, & Ittyachen, 1995).

Thermal Decomposition

The thermal decomposition of praseodymium-lanthanum mixed oxalate has been studied to understand the process and the thermal stability of the resulting compounds (Watanabe, Miyazaki, Maruyama, & Saito, 1985).

Mechanism of Action

The mechanism of praseodymium oxalate’s reactivity involves the breakdown of oxalate ligands, releasing carbon dioxide and water. The resulting praseodymium oxide participates in catalytic processes, such as enhancing photocatalysis or promoting Fischer-Tropsch synthesis .

properties

IUPAC Name

oxalate;praseodymium(3+)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C2H2O4.2Pr/c3*3-1(4)2(5)6;;/h3*(H,3,4)(H,5,6);;/q;;;2*+3/p-6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHTYDNCIXKPJDA-UHFFFAOYSA-H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].[Pr+3].[Pr+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6O12Pr2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20954374
Record name Praseodymium ethanedioate (2/3)
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Molecular Weight

545.87 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Praseodymium oxalate

CAS RN

3269-10-1
Record name Praseodymium oxalate
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Praseodymium oxalate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Praseodymium, [.mu.-[ethanedioato(2-)-.kappa.O1,.kappa.O2':.kappa.O1',.kappa.O2]]bis[ethanedioato(2-)-.kappa.O1,.kappa.O2]di-
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Record name Praseodymium ethanedioate (2/3)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tris[oxalato(2-)]dipraseodymium
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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